molecular formula C11H18Cl2O B14383484 4,8-Dichloroundec-6-en-5-one CAS No. 90147-07-2

4,8-Dichloroundec-6-en-5-one

Cat. No.: B14383484
CAS No.: 90147-07-2
M. Wt: 237.16 g/mol
InChI Key: CRDDUNBUEBPABM-UHFFFAOYSA-N
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Description

4,8-Dichloroundec-6-en-5-one is an organic compound characterized by the presence of two chlorine atoms and a double bond within an eleven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloroundec-6-en-5-one typically involves multi-step organic reactions. One common method includes the chlorination of undec-6-en-5-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloroundec-6-en-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,8-Dichloroundec-6-en-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8-Dichloroundec-6-en-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: This compound shares structural similarities but has a different ring structure.

    1,4-Dimethylbenzene: Although not chlorinated, it provides a basis for understanding the effects of methyl groups on chemical properties.

Uniqueness

4,8-Dichloroundec-6-en-5-one is unique due to its specific arrangement of chlorine atoms and the double bond within the carbon chain

Properties

CAS No.

90147-07-2

Molecular Formula

C11H18Cl2O

Molecular Weight

237.16 g/mol

IUPAC Name

4,8-dichloroundec-6-en-5-one

InChI

InChI=1S/C11H18Cl2O/c1-3-5-9(12)7-8-11(14)10(13)6-4-2/h7-10H,3-6H2,1-2H3

InChI Key

CRDDUNBUEBPABM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=CC(=O)C(CCC)Cl)Cl

Origin of Product

United States

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